

Application Note: HPLC-UV Quantification of Δ^2 -Cefdinir

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Compound of Interest

Compound Name: Δ^2 -Cefdinir

Cat. No.: B1145412

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Introduction

Cefdinir, a third-generation cephalosporin antibiotic, is susceptible to degradation, leading to the formation of various impurities that can affect its safety and efficacy. One such critical impurity is the Δ^2 -isomer of Cefdinir (Δ^2 -Cefdinir). A robust and reliable analytical method is crucial for the accurate quantification of Δ^2 -Cefdinir in bulk drug substances and pharmaceutical formulations. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of Δ^2 -Cefdinir from the parent Cefdinir compound.

Principle

The method utilizes reversed-phase HPLC (RP-HPLC) to separate Cefdinir from its impurities, including Δ^2 -Cefdinir, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separated compounds are then detected and quantified using a UV-Vis detector at a specified wavelength.

Experimental Protocols

Instrumentation and Materials

- **HPLC System:** A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

- Column: Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
- Chemicals and Reagents:
 - Cefdinir reference standard
 - Δ²-Cefdinir reference standard (if available)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Orthophosphoric acid (AR grade)
 - Water (HPLC grade)
- Volumetric glassware and other laboratory equipment.

Preparation of Solutions

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in the ratio of 13:5:2 (v/v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
- Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cefdinir reference standard in a diluent (e.g., a mixture of methanol and acetonitrile 4:1 v/v) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]
- Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.05 - 15.00 µg/mL).[1]
- Sample Preparation:
 - Bulk Drug: Accurately weigh and dissolve the Cefdinir bulk drug sample in the diluent to obtain a solution with a concentration within the calibration range.

- Pharmaceutical Formulation (e.g., Capsules): For the analysis of cefdinir in capsules, weigh the contents of not less than 20 capsules to determine the average weight.^[2] Then, take a quantity of the powder equivalent to a specific amount of cefdinir and dissolve it in the diluent.^[2] Further dilute with the mobile phase to achieve a final concentration within the calibration range.
- Filter all sample solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Cefdinir and Δ^2 -Cefdinir:

Parameter	Condition
Column	Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm) ^[1]
Mobile Phase	Water (pH 3.0 with Orthophosphoric Acid) : Acetonitrile : Methanol (13:5:2 v/v/v) ^[1]
Flow Rate	1.0 mL/min ^[1]
Injection Volume	20 µL
Column Temperature	Ambient
Detection Wavelength	286 nm ^[1]
Run Time	Approximately 10 minutes

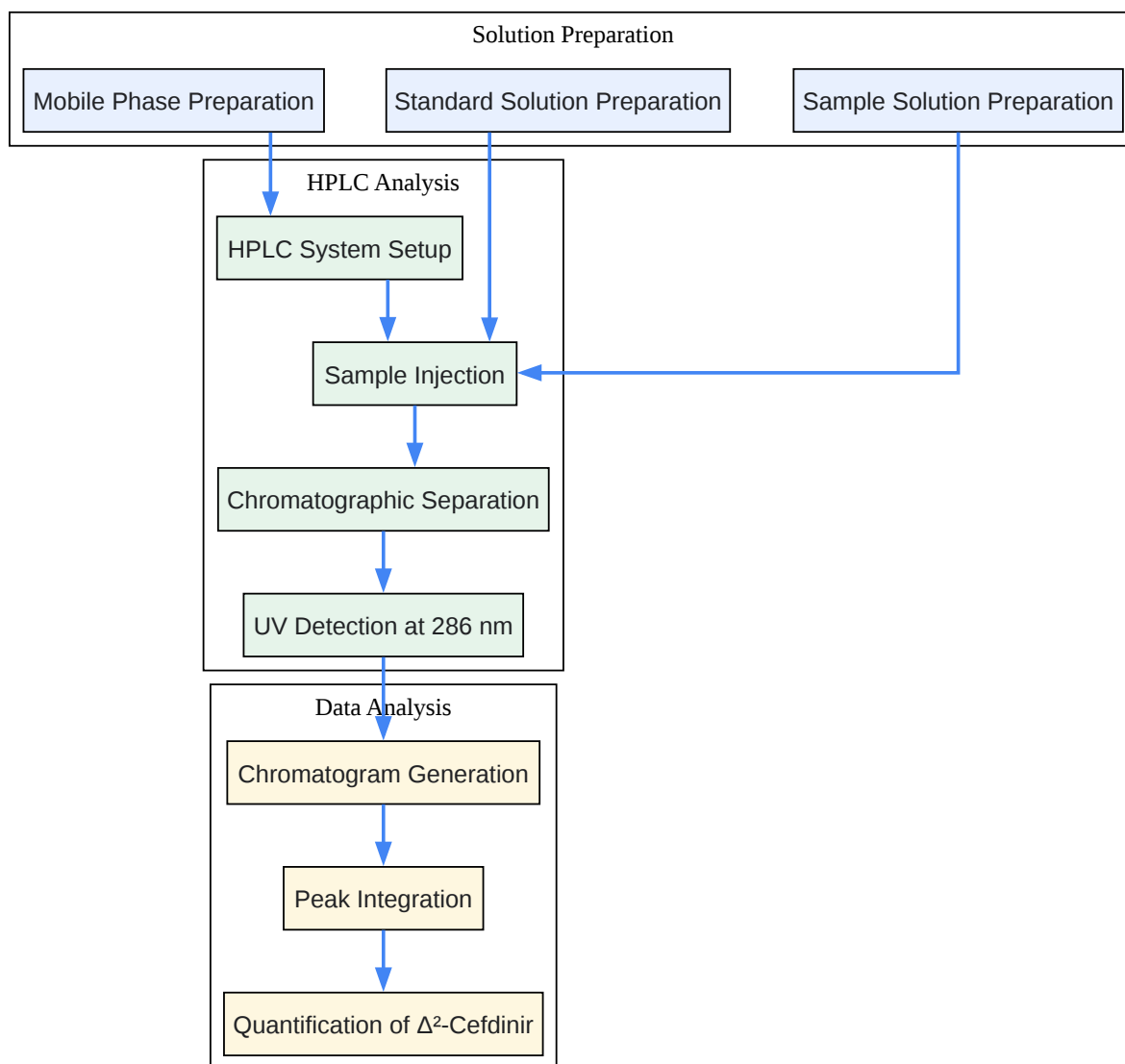
Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows. The values presented below are representative and should be established for each specific laboratory and application.

Parameter	Result
Linearity Range	0.05 - 15.00 µg/mL ^[1]
Correlation Coefficient (r ²)	> 0.999 ^[1]
Limit of Detection (LOD)	Typically in the range of 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)	Typically in the range of 0.05 - 0.15 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Retention Time of Cefdinir	Approximately 6.5 min
Relative Retention Time of Δ ² -Cefdinir	Varies depending on the exact conditions, but should be well-resolved from the Cefdinir peak.

Visualizations

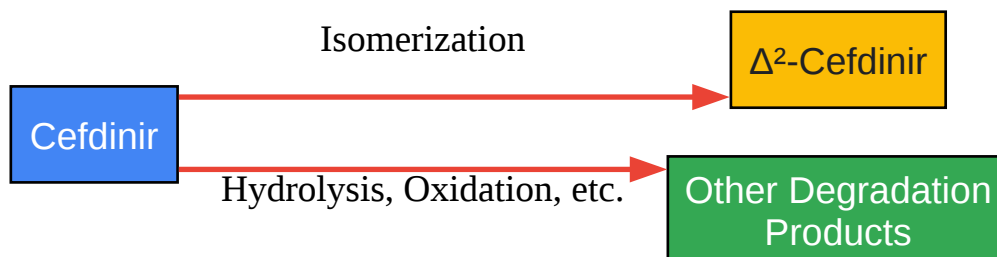
Experimental Workflow



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Caption: Workflow for the HPLC analysis of Δ^2 -Cefdinir.

Logical Relationship: Cefdinir Degradation



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Caption: Simplified degradation pathway of Cefdinir.

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References

- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
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